molecular formula C9H11ClN2O B13609159 3-(5-Chloro-2-pyridinyl)morpholine

3-(5-Chloro-2-pyridinyl)morpholine

Cat. No.: B13609159
M. Wt: 198.65 g/mol
InChI Key: IFJPTJOLVDWVCJ-UHFFFAOYSA-N
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Description

3-(5-Chloropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a chlorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)morpholine typically involves the coupling of 5-chloropyridine with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 3-(5-chloropyridin-2-yl)morpholine may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholine derivatives.

Scientific Research Applications

3-(5-Chloropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloropyridin-2-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated pyridine ring and a morpholine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2

InChI Key

IFJPTJOLVDWVCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=C(C=C2)Cl

Origin of Product

United States

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